1-(8-Chloro-5-pyridin-4-ylisoquinolin-3-yl)-3-ethylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

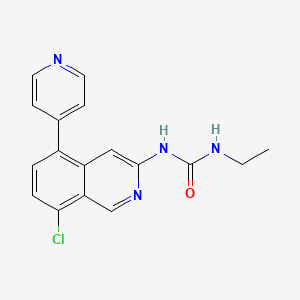

C17H15ClN4O |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

1-(8-chloro-5-pyridin-4-ylisoquinolin-3-yl)-3-ethylurea |

InChI |

InChI=1S/C17H15ClN4O/c1-2-20-17(23)22-16-9-13-12(11-5-7-19-8-6-11)3-4-15(18)14(13)10-21-16/h3-10H,2H2,1H3,(H2,20,21,22,23) |

InChI Key |

RDRIIAOUENUSPY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

1-(8-Chloro-5-pyridin-4-ylisoquinolin-3-yl)-3-ethylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of tyrosine kinase 2 (TYK2). This compound features a complex structure with significant pharmacological implications, particularly in the treatment of inflammatory diseases and autoimmune disorders.

- Molecular Formula : C17H15ClN4O

- Molecular Weight : 326.78 g/mol

- Structure : The compound contains an isoquinoline moiety substituted with a chloro-pyridine group and an ethylurea functionality, which contributes to its biological activity.

This compound acts primarily as a TYK2 inhibitor. TYK2 is involved in various signaling pathways that mediate inflammatory responses, making it a target for therapeutic intervention in conditions such as psoriasis and rheumatoid arthritis. The inhibition of TYK2 can lead to reduced inflammation and modulation of immune responses.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. In vitro assays have shown its effectiveness in inhibiting the proliferation of certain cell lines associated with inflammatory responses. For example, studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds helps contextualize the biological activity of this compound. The following table summarizes key characteristics and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| JNJ-40411813 | Contains chloro and pyridine moieties | TYK2 inhibition |

| Boscalid | Chlorinated aromatic structure | Fungicide with diverse uses |

| Fluoxastrobin | Similar aromatic ring system | Systemic fungicide |

| Tebuconazole | Contains triazole ring | Broad-spectrum fungicide |

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound among its peers.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

- Inhibition of TYK2 : A study utilizing enzyme assays demonstrated that this compound effectively inhibits TYK2 activity, leading to decreased signaling through pathways associated with inflammation .

- Anti-inflammatory Effects : In cellular models, treatment with this compound resulted in significant reductions in inflammatory markers, suggesting potential therapeutic benefits in autoimmune conditions .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to TYK2, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.